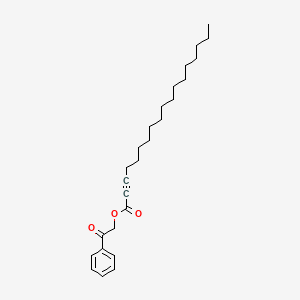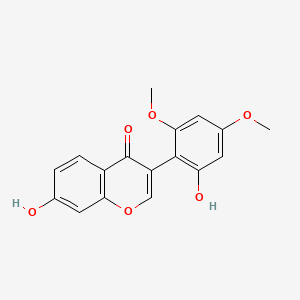
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a hydroxy group and a 2-methylbut-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of dimethyl malonate with 2-methylbut-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dimethyl 2-methylbut-2-en-1-ylpropanedioate.
Reduction: Formation of dimethyl 2-methylbut-2-en-1-ylpropanediol.
Substitution: Formation of substituted dimethyl 2-methylbut-2-en-1-ylpropanedioates.
Aplicaciones Científicas De Investigación
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid without the hydroxy and 2-methylbut-2-en-1-yl substituents.
Dimethyl 2-methylbut-2-en-1-ylpropanedioate: Lacks the hydroxy group but has a similar structure.
Uniqueness
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is unique due to the presence of both a hydroxy group and a 2-methylbut-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propiedades
Número CAS |
90161-02-7 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
dimethyl 2-hydroxy-2-(2-methylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-5-7(2)6-10(13,8(11)14-3)9(12)15-4/h5,13H,6H2,1-4H3 |
Clave InChI |
MKTTVSPTTLGAKZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CC(C(=O)OC)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)

![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)



![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


